molecular formula C15H12Cl2N4O3S B216520 3-(2,6-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No. B216520
M. Wt: 399.3 g/mol
InChI Key: BONRGENCDMEMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,6-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide involves the inhibition of various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a signaling pathway that is involved in the regulation of various cellular processes, including inflammation and apoptosis.
Biochemical and Physiological Effects:
3-(2,6-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2,6-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide in lab experiments is its ability to inhibit the growth of various cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 3-(2,6-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide. One potential direction is the development of new cancer therapies based on this compound. Another potential direction is the investigation of its potential applications in the treatment of various inflammatory and pain-related conditions. Further research is also needed to investigate the potential toxicity of this compound and its suitability for use in various applications.

Synthesis Methods

The synthesis of 3-(2,6-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide involves the reaction of 2,6-dichloroaniline with methyl 2-bromo-5-(methoxymethyl)-1,3,4-thiadiazole-2-carboxylate in the presence of a base. The resulting intermediate is then reacted with 5-methyl-1,2-oxazole-4-carboxylic acid to obtain the final product.

Scientific Research Applications

3-(2,6-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. This compound has also been found to inhibit the growth of various cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

Product Name

3-(2,6-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

Molecular Formula

C15H12Cl2N4O3S

Molecular Weight

399.3 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H12Cl2N4O3S/c1-7-11(14(22)18-15-20-19-10(25-15)6-23-2)13(21-24-7)12-8(16)4-3-5-9(12)17/h3-5H,6H2,1-2H3,(H,18,20,22)

InChI Key

BONRGENCDMEMTK-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NN=C(S3)COC

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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